4-Mercapto-6-hydroxydibenzofuran
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Overview
Description
4-Mercapto-6-hydroxydibenzofuran is a chemical compound with the molecular formula C12H8O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-6-hydroxydibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves optimized processes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades or proton quantum tunneling to construct complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-6-hydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or mercapto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-Mercapto-6-hydroxydibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Mercapto-6-hydroxydibenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Shares the benzofuran core but lacks the mercapto group.
4-Mercaptobenzothiazole: Contains a mercapto group but has a different heterocyclic structure.
Mercapto-coumarins: Similar in having a mercapto group but differ in the core structure
Uniqueness: 4-Mercapto-6-hydroxydibenzofuran is unique due to the presence of both hydroxyl and mercapto groups on the benzofuran core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects.
Properties
Molecular Formula |
C12H8O2S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-sulfanyldibenzofuran-4-ol |
InChI |
InChI=1S/C12H8O2S/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1-6,13,15H |
InChI Key |
KIENRBSPTBMJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=C3S |
Origin of Product |
United States |
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